molecular formula C14H17N3O2S2 B4871572 2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4871572
M. Wt: 323.4 g/mol
InChI Key: FVOGNFIBFPQQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, an amido group, and a thiazole ring, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethylthiophene, thiazole derivatives, and various amido coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[(5-ethylthiophene-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-5-10-6-9(7-20-10)12(18)16-14-15-8(2)11(21-14)13(19)17(3)4/h6-7H,5H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOGNFIBFPQQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
2-(5-ETHYLTHIOPHENE-3-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.